2-Aminophenol

Catalog No.
S591431
CAS No.
95-55-6
M.F
C6H7NO
C6H7NO
C6H4(OH)(NH2)
M. Wt
109.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminophenol

CAS Number

95-55-6

Product Name

2-Aminophenol

IUPAC Name

2-aminophenol

Molecular Formula

C6H7NO
C6H7NO
C6H4(OH)(NH2)

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C6H7NO/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2

InChI Key

CDAWCLOXVUBKRW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)O

Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992)
1 g dissolves in 50 mL cold water, 23 mL alcohol
Slightly soluble in toluene, chloroform, and cold water; soluble in ethanol, and hot water, very soluble in acetonitrile, ethyl acetate, acetone, dimethyl sulfoxide
Soluble in ethyl ether; very soluble in ethanol; slightly soluble in benzene, trifluoroacetic acid
In water, 2.0X10+3 mg/L at 20 °C
Solubility in water, g/100ml at 20 °C: 1.7

Synonyms

(2-Hydroxyphenyl)amine; 1-Amino-2-hydroxybenzene; 1-Hydroxy-2-aminobenzene; 2-Amino-1-hydroxybenzene; 2-Aminophenol; 2-Aminophenyl Alcohol; 2-Hydroxyaniline; 2-Hydroxybenzenamine; BASF Ursol 3GA; Benzofur GG; C.I. 76520; C.I. Oxidation Base 17; Foura

Canonical SMILES

C1=CC=C(C(=C1)N)O

Synthesis of Pharmaceuticals and Dyes

2-Aminophenol serves as a crucial starting material for the synthesis of diverse pharmaceuticals and dyes. Its reactive functional groups allow for chemical modifications leading to various desired compounds. For instance, it is a precursor to paracetamol (acetaminophen), a widely used pain reliever and antipyretic [National Center for Biotechnology Information, PubChem ]. Additionally, 2-aminophenol contributes to the production of hair dyes and azo dyes used in textiles [IOSR Journal of Applied Chemistry, Applications of 2-Aminophenol derived Schiff Base Transition Metal Complexes. A Review, ].

Development of Metal Complexes

The unique combination of donor atoms (nitrogen and oxygen) in 2-aminophenol makes it a valuable ligand for forming complexes with various metal ions. These metal complexes exhibit interesting properties with potential applications in diverse fields. Research on 2-aminophenol-based metal complexes explores their:

  • Antimicrobial activity: Studies suggest that some metal complexes derived from 2-aminophenol possess activity against various bacteria, including S. aureus, E. coli, and S. typhi [IOSR Journal of Applied Chemistry, Applications of 2-Aminophenol derived Schiff Base Transition Metal Complexes. A Review, ].
  • Antitumor potential: Research is ongoing to explore the potential of certain 2-aminophenol-based metal complexes as antitumor agents [IOSR Journal of Applied Chemistry, Applications of 2-Aminophenol derived Schiff Base Transition Metal Complexes. A Review, ].
  • Catalytic properties: Studies have shown that some 2-aminophenol metal complexes can act as catalysts for various organic reactions, potentially leading to new and efficient synthetic processes [IOSR Journal of Applied Chemistry, Applications of 2-Aminophenol derived Schiff Base Transition Metal Complexes. A Review, ].

Computational Modeling

Computational methods utilize 2-aminophenol as a model molecule to study various chemical and physical phenomena. Researchers employ simulations to understand:

  • Molecular structure and properties: Computational methods help predict the geometry, vibrational frequencies, and other fundamental properties of 2-aminophenol and its derivatives [IOPscience, Theoretical Study of Structural Properties and Energies of a 2-Aminophenol -Vanillin Molecule, ].
  • Reactivity and reaction mechanisms: Simulations can be used to model the reactivity of 2-aminophenol with other molecules and predict the mechanisms of various chemical reactions it undergoes [IOSR Journal of Applied Chemistry, Applications of 2-Aminophenol derived Schiff Base Transition Metal Complexes. A Review, ].

2-Aminophenol is an organic compound with the chemical formula C₆H₇NO. It appears as colorless needles or white crystalline solids that can turn tan to brown upon exposure to air and light. The compound has a melting point of approximately 172 °C and a boiling point of 164 °C, with a density of 1.328 g/cm³. It is slightly soluble in water (17 g/L at 20 °C) and more soluble in ethanol, while being insoluble in benzene . As an amphoteric molecule, it can act as both an acid and a base, making it a versatile reagent in organic synthesis.

Due to its functional groups. It can undergo:

  • Oxidation: 2-Aminophenol can be oxidized to form 2-amino-phenoxazine-3-one, often catalyzed by metal complexes .
  • Diazotization: The compound can react with diazonium salts to produce azo dyes, which are widely used in the textile industry .
  • Formation of Heterocycles: Due to the proximity of the amino and hydroxyl groups, it readily forms heterocycles such as benzoxazoles, which have significant biological activities .

2-Aminophenol exhibits various biological activities, including:

  • Antimicrobial Properties: It has shown potential as a local antiseptic due to its bacteriostatic activity against Gram-negative bacilli .
  • Toxicity Concerns: The compound can cause skin sensitization and has been associated with methemoglobinemia, a condition where hemoglobin is unable to effectively release oxygen .

The synthesis of 2-aminophenol typically involves the reduction of o-nitrophenol using hydrogen gas in the presence of catalysts such as iron or sodium sulfide . This method is favored for industrial applications due to its efficiency and yield.

Common Synthesis Routes:

  • Reduction of o-Nitrophenol: Using hydrogen gas or sodium sulfide.
  • Catalytic Oxidation: Employing metal complexes for specific transformations .

2-Aminophenol has diverse applications across various industries:

  • Dye Production: It serves as an intermediate for synthesizing azo dyes and reactive dyes used in textiles for their vibrant colors and durability .
  • Pharmaceuticals: The compound is utilized in the synthesis of heterocyclic compounds like quinoline and benzoxazole, which are important in drug development .
  • Photography: As a reducing agent, it is used in black-and-white photographic development under commercial names like Atomal and Ortol .

Similar compounds include:

CompoundStructure TypeUnique Features
4-AminophenolIsomerPrimarily used as a dye intermediate; less reactive than 2-aminophenol.
m-AminophenolIsomerLess commonly used; mainly serves as a dye intermediate.
AnilineSimple amineMore basic than 2-aminophenol; used primarily in dye manufacturing.
HydroxyanilineHydroxy-substituted amineUsed in dye production; less versatile than 2-aminophenol.

While 2-aminophenol shares structural similarities with these compounds, its unique combination of amino and hydroxyl groups allows it to participate in a broader range of

Physical Description

O-aminophenol appears as off-white crystals or beige powder. (NTP, 1992)
Crystals, rapidly becoming brown; [HSDB]
COLOURLESS-TO-WHITE CRYSTALS. TURNS DARK ON EXPOSURE TO AIR OR LIGHT.

Color/Form

Crystals, rapidly becoming brown
White orthorhombic bipyramidal needles from benzene or water
White crystals; turn brown with age
COLORLESS RHOMBIC NEEDLES OR PLATES

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

109.052763847 g/mol

Monoisotopic Mass

109.052763847 g/mol

Boiling Point

Sublimes at 307 °F at 11 mmHg (NTP, 1992)
Sublimes at 153 °C

Flash Point

168 °C (334 °F) - closed cup
>175 °C c.c.

Heavy Atom Count

8

Vapor Density

Relative vapor density (air = 1): 3.77

Density

1.328 (NTP, 1992) - Denser than water; will sink
1.328 g/cu cm at 25 °C
1.3 g/cm³

LogP

0.62
0.62 (LogP)
log Kow = 0.62
0.62

Decomposition

When heated to decomposition it emits toxic /nitroxides/.
170-174 °C

Melting Point

342 to 343 °F (NTP, 1992)
170-174 °C
MP: 172-173 °C; sublimes on further heating

UNII

23RH73DZ65

Related CAS

25668-01-3
51-19-4 (hydrochloride)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity]

Vapor Pressure

0.0005 [mmHg]
negligible

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

95-55-6

Absorption Distribution and Excretion

Recovery in urine for 24 hr of a single oral dose of 1 g in rabbits (strain and sex not given) was 95% of the administered dose ...
The substance can be absorbed into the body by ingestion, through the skin and by inhalation of its aerosol.

Metabolism Metabolites

Recovery in urine for 24 hr of a single oral dose of 1 g in rabbits (strain and sex not given) was 95% of the administered dose: 11% unchanged o-aminophenol, 2-4% acetamidophenol, 15% aminophenolsulfate, 52% aminophenylglucuronide, 13% acetamidophenylglucuronide.
Yields 3-aminoacetechol in rabbit; yields o-aminophenyl-beta-glucuronide in guinea pig, mouse, rabbit; yields o-aminophenylsulfate in rabbit, mouse; yields 4-aminoresorcinol probably in rabbit.
Yields 3-aminoacetechol in rabbit. Yields o-aminophenyl-beta-d-glucuronide in guinea pig, mouse, rabbit. /From table/
Yields o-aminophenyl sulfate in rabbit, mouse. Yields 4-aminoresorcinol probably in rabbit. /From table/
For more Metabolism/Metabolites (Complete) data for 2-Aminophenol (8 total), please visit the HSDB record page.

Wikipedia

2-Aminophenol

Use Classification

Cosmetics -> Hair dyeing

Methods of Manufacturing

By reduction of ortho-nitrophenol mixed with aqueous ammonia by means of stream of hydrogen sulfide.

General Manufacturing Information

Phenol, 2-amino-: ACTIVE
Also available as the hydrochloride

Analytic Laboratory Methods

A METHOD FOR DETECTION & IDENTIFICATION OF O-AMINOPHENOL IS PRESENTED; LIMIT OF DETECTION WAS 1-2 MUG.
HIGH-PRESSURE LIQUID CHROMATOGRAPHIC METHOD FOR DETERMINATION OF ANILINE AND ITS METABOLITES, ONE OF WHICH IS O-AMINOPHENOL, IS DISCUSSED.
PAPER CHROMATOGRAPHIC METHOD FOR SEPARATION OF ANILINE AND ITS METABOLITES, INCLUDING O-AMINOPHENOL, IS PRESENTED.
SIMULTANEOUS DETERMINATION OF AMINOPHENOL ISOMERS, INCLUDING O-AMINOPHENOL, BY HIGH-SPEED LIQUID CHROMATOGRAPHY IS REPORTED.
For more Analytic Laboratory Methods (Complete) data for 2-Aminophenol (7 total), please visit the HSDB record page.

Storage Conditions

Store in tightly closed containers in a cool, well-ventilated area. Aminophenols must be stored to avoid contact with strong oxidizers (such as chlorine, bromine, and fluorine), since violent reactions occur. /Aminophenols/

Interactions

An investigation was carried out of the effects of ortho-aminophenol (95556) (o-AP), meta-aminophenol (591275) (m-AP), para-aminophenol (123308) (p-AP) & acetaminophen (103902) (AAP) on the induction of preneoplastic lesions in the liver & kidney of male Fischer-344-rats by N-ethyl-N-hydroxyethylnitrosamine (13147256) (EHEN). The rats in this 52 wk investigation included those give 0.1% EHEN in their drinking water for 2 wk & then, beginning 1 wk later, given 0.8% of either o-AP, m-AP, p-AP or AAP in the basal diet for 49 wk; those given EHEN & thereafter only the basal diet; & those given one of the test cmpds without prior EHEN admin. Body, liver & kidney weights were determined for sacrificed rats, & liver sections were subjected to immunohistochemical exam of glutathione-S-transferase placental type (GSTP) positive foci. The numbers of GSTP positive foci in the liver were significantly decreased in rats given o-AP, m-AP, p-AP or AAP after EHEN as compared to values for rats given EHEN alone. However, lowered incidences of GSTP positive foci were observed only in rats given o-AP or AAP after EHEN. Only p-AP & AAP gave significantly higher incidences of microadenoma & adenoma in the kidney.

Stability Shelf Life

Crystals readily becoming gray on exposure to light /Hydrochloride/

Dates

Modify: 2023-08-15

Amidino substituted 2-aminophenols: biologically important building blocks for the amidino-functionalization of 2-substituted benzoxazoles

Lucija Ptiček, Lucija Hok, Petra Grbčić, Filip Topić, Mario Cetina, Kari Rissanen, Sandra Kraljević Pavelić, Robert Vianello, Livio Racané
PMID: 33704342   DOI: 10.1039/d1ob00235j

Abstract

Unlike the closely related and widely investigated amidino-substituted benzimidazoles and benzothiazoles with a range of demonstrated biological activities, the matching benzoxazole analogues still remain a largely understudied and not systematically evaluated class of compounds. To address this challenge, we utilized the Pinner reaction to convert isomeric cyano-substituted 2-aminophenols into their amidine derivatives, which were isolated as hydrochlorides and/or zwitterions, and whose structure was confirmed by single crystal X-ray diffraction. The key step during the Pinner synthesis of the crucial carboximidate intermediates was characterized through mechanistic DFT calculations, with the obtained kinetic and thermodynamic parameters indicating full agreement with the experimental observations. The obtained amidines were subjected to a condensation reaction with aryl carboxylic acids that allowed the synthesis of a new library of 5- and 6-amidino substituted 2-arylbenzoxazoles. Their antiproliferative features against four human tumour cell lines (SW620, HepG2, CFPAC-1, HeLa) revealed sub-micromolar activities on SW620 for several cyclic amidino 2-naphthyl benzoxazoles, thus demonstrating the usefulness of the proposed synthetic strategy and promoting amidino substituted 2-aminophenols as important building blocks towards biologically active systems.


Simulated kinetics of the atmospheric removal of aniline during daytime

Mohamed A Abdel-Rahman, Mohamed F Shibl, Safinaz H El-Demerdash, Ahmed M El-Nahas
PMID: 32417518   DOI: 10.1016/j.chemosphere.2020.127031

Abstract

Oxidations of aniline (AN) initiated by OH-radicals are simulated in the temperature range 200-400 K using DFT/M06-2X/6-311++G(2df,2p) and ab initio ROCBS-QB3 levels. Chemical kinetics of such reactions were investigated based on several approaches including classical transition state theory (TST), conical variational transition state theory (CVT), and Rice-Ramsperger-Kassel-Marcus master equation (RRKM-ME) theories. Under atmospheric conditions, the reaction of OH radical with AN and the subsequent reactions with O
molecules are investigated. The results indicate that the majority of O
addition goes to the anti-directions with a branching ratio of 97.7% and produces the bicyclic peroxy radicals (BPRs) that can react with NO radical to form bicyclic alkoxy radicals (BARs). The latter compounds can be stabilized either by cyclization or via ring cleavage.


Phenoxazinone synthase-like catalytic activity of novel mono- and tetranuclear copper(ii) complexes with 2-benzylaminoethanol

Oksana V Nesterova, Olena E Bondarenko, Armando J L Pombeiro, Dmytro S Nesterov
PMID: 32207490   DOI: 10.1039/d0dt00222d

Abstract

Three novel coordination compounds, [Cu(ca)2(Hbae)2] (1), [Cu(va)2(Hbae)2] (2) and [Cu4(va)4(bae)4]·H2O (3), have been prepared by self-assembly reactions of copper(ii) chloride (1 and 2) or tetrafluoroborate (3) and CH3OH (1 and 3) or CH3CN (2) solution of 2-benzylaminoethanol (Hbae) and cinnamic (Hca, 1) or valeric (Hva, 2 and 3) acid. Crystallographic analysis revealed that both 1 and 2 have mononuclear crystal structures, wherein the complex molecules are H-bonded forming extended supramolecular chains. The tetranuclear structure of 3 is based on the {Cu4(μ3-O)4} core, wherein the metal atoms are bound together by μ3 oxygen bridges from 2-benzylaminoethanol forming an overall cubane-like configuration. The strong hydrogen bonding in 1-3 leads to the joining of the neighbouring molecules into 1D chains. Concentration-dependent ESI-MS studies disclosed the equilibria between di-, tri- and tetranuclear species in solutions of 1-3. All three compounds act as catalysts for the aerobic oxidation of o-aminophenol to the phenoxazinone chromophore (phenoxazinone synthase-like activity), with the maximum reaction rates of 4.0 × 10-7, 2.5 × 10-7 and 2.1 × 10-7 M s-1 for 1, 2 and 3, respectively, supported by the quantitative yield of the product after 24 h. The dependence of the reaction rates on catalyst concentrations is evidence of reaction orders higher than one relative to the catalyst. Kinetic and ESI-MS data allowed us to assume that the tetranuclear species, originating from 1, 2 and 3 in solution, possess considerably higher activity than the species of lower nuclearity. Mechanistic and isotopic 18O-labelling experiments suggested that o-aminophenol coordinates to CuII species with the formation of reactive intermediates, while the oxygen from 18O2 is not incorporated into the phenoxazinone chromophore.


Enhanced wastewater treatment with high o-aminophenol concentration by two-stage MABR and its biodegradation mechanism

Hailong Tian, Yanzhuo Hu, Xingjian Xu, Ming Hui, Yuansen Hu, Wanxin Qi, Hongru Xu, Baoan Li
PMID: 31220766   DOI: 10.1016/j.biortech.2019.121649

Abstract

A two-stage bench-scale membrane-aerated biofilm reactor (MABR) was developed to treat wastewater containing high o-aminophenol (OAP) content. Long-term process showed that MABR-1 can achieve the removal rates of 17.6 g OAP/m
d and 29.4 g COD/m
d. MABR-2 can effectively perform more than 90% TN removal with the addition of external glucose. Pseudomonas and Nitrosomonas were the key functional genera in MABR-1 and MABR-2, respectively. Functional genes related to OAP degradation, including amnA,B,D, dmpC,H, mhpD,E,F, and bphH,I,J, were detected, and the involved enzymes were predicted. The OAP-degrading species and functional contribution analysis indicated that OAP can be metabolized by a single Pseudomonas or by the synergistic effects of bacteria, mainly including Cupriavidus, Thauera, unclassified Sphingomonadaceae, Lysobacter, and Azotobacter or by the cooperation of all the bacteria above. These diversified patterns guaranteed the high efficiency for OAP removal in MABR when treating wastewater with high OAP concentration.


New Artificial Biomimetic Enzyme Analogues based on Iron(II/III) Schiff Base Complexes: An Effect of (Benz)imidazole Organic Moieties on Phenoxazinone Synthase and DNA Recognition

Aleksandra Bocian, Martyna Szymańska, Daria Brykczyńska, Maciej Kubicki, Monika Wałęsa-Chorab, Giovanni N Roviello, Marta A Fik-Jaskółka, Adam Gorczyński, Violetta Patroniak
PMID: 31480486   DOI: 10.3390/molecules24173173

Abstract

Elucidation of the structure and function of biomolecules provides us knowledge that can be transferred into the generation of new materials and eventually applications in e.g., catalysis or bioassays. The main problems, however, concern the complexity of the natural systems and their limited availability, which necessitates utilization of simple biomimetic analogues that are, to a certain degree, similar in terms of structure and thus behaviour. We have, therefore, devised a small library of six tridentate
-heterocyclic coordinating agents (
-
), which, upon complexation, form two groups of artificial, monometallic non-heme iron species. Utilization of iron(III) chloride leads to the formation of the 1:1 (Fe:
) 'open' complexes, whereas iron(II) trifluoromethanosulfonate allows for the synthesis of 1:2 (M:
) 'closed' systems. The structural differences between the individual complexes are a result of the information encoded within the metallic centre and the chosen counterion, whereas the organic scaffold influences the observed properties. Indeed, the number and nature of the external hydrogen bond donors coming from the presence of (benz)imidazole moieties in the ligand framework are responsible for the observed biological behaviour in terms of mimicking
activity and interaction with DNA.


Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride

Qingqiang Tian, Wen Luo, Zongjie Gan, Dan Li, Zeshu Dai, Huajun Wang, Xuetong Wang, Jianyong Yuan
PMID: 30621218   DOI: 10.3390/molecules24010174

Abstract

A simple, economical and metal-free approach to the synthesis of 2-substituted benzoxazoles and 2-substituted benzothiazoles from 2-aminophenols, 2-aminothiophenols and DMF derivatives, only using imidazolium chloride (50% mmol) as promoter without any other additive, was reported. Various 2-substituted benzoxazoles and 2-substituted benzothiazoles were thus prepared in moderate to excellent yields.


Retro-aza-Michael reaction of an o-aminophenol adduct in protic solvents inspired by natural products

Kei Takenaka, Kensuke Kaneko, Nobuaki Takahashi, Shinichi Nishimura, Hideaki Kakeya
PMID: 33611014   DOI: 10.1016/j.bmc.2021.116059

Abstract

α,β-Unsaturated carbonyls are reactive group often found in bioactive small molecules. Their non-specific reaction with biomolecules can be the cause of the low efficacy and unexpected side-effects of the molecule. Accordingly, unprotected α,β-unsaturated carbonyls are not often found in drugs. Here, we report that o-aminophenol is a new masking group of α,β-unsaturated ketone, which is inspired by natural products saccharothriolides. o-Aminophenol adduct of α,β-unsaturated ketone, but not those of α,β-unsaturated amide or ester, undergoes a retro-Michael reaction to yield o-aminophenol and the Michael acceptor. This reaction was observed only in protic solvents, such as MeOH and aqueous MeOH. In contrast, o-anisidine was not eliminated from its Michael adduct. o-Aminophenol may be a promising masking tool of highly-reactive bioactive α,β-unsaturated carbonyl compounds.


The actinobacterium Tsukamurella paurometabola has a functionally divergent arylamine N-acetyltransferase (NAT) homolog

Vasiliki Garefalaki, Evanthia Kontomina, Charalambos Ioannidis, Olga Savvidou, Christina Vagena-Pantoula, Maria-Giusy Papavergi, Ioannis Olbasalis, Dionysios Patriarcheas, Konstantina C Fylaktakidou, Tamás Felföldi, Károly Márialigeti, Giannoulis Fakis, Sotiria Boukouvala
PMID: 31673919   DOI: 10.1007/s11274-019-2755-1

Abstract

Actinobacteria in the Tsukamurella genus are aerobic, high-GC, Gram-positive mycolata, considered as opportunistic pathogens and isolated from various environmental sources, including sites contaminated with oil, urban or industrial waste and pesticides. Although studies look into xenobiotic biotransformation by Tsukamurella isolates, the relevant enzymes remain uncharacterized. We investigated the arylamine N-acetyltransferase (NAT) enzyme family, known for its role in the xenobiotic metabolism of prokaryotes and eukaryotes. Xenobiotic sensitivity of Tsukamurella paurometabola type strain DSM 20162
was assessed, followed by cloning, recombinant expression and functional characterization of its single NAT homolog (TSUPD)NAT1. The bacterium appeared quite robust against chloroanilines, but more sensitive to 4-anisidine and 2-aminophenol. However, metabolic activity was not evident towards those compounds, presumably due to mechanisms protecting cells from xenobiotic entry. Of the pharmaceutical arylhydrazines tested, hydralazine was toxic, but the bacterium was less sensitive to isoniazid, a drug targeting mycolic acid biosynthesis in mycobacteria. Although (TSUPD)NAT1 protein has an atypical Cys-His-Glu (instead of the expected Cys-His-Asp) catalytic triad, it is enzymatically active, suggesting that this deviation is likely due to evolutionary adaptation potentially serving a different function. The protein was indeed found to use malonyl-CoA, instead of the archetypal acetyl-CoA, as its preferred donor substrate. Malonyl-CoA is important for microbial biosynthesis of fatty acids (including mycolic acids) and polyketide chains, and the corresponding enzymatic systems have common evolutionary histories, also linked to xenobiotic metabolism. This study adds to accummulating evidence suggesting broad phylogenetic and functional divergence of microbial NAT enzymes that goes beyond xenobiotic metabolism and merits investigation.


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